molecular formula C8H6ClN B8762082 2-Chloro-4-(prop-1-ynyl)pyridine

2-Chloro-4-(prop-1-ynyl)pyridine

Cat. No.: B8762082
M. Wt: 151.59 g/mol
InChI Key: ZMBORRSVWKMJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(prop-1-ynyl)pyridine is a useful research compound. Its molecular formula is C8H6ClN and its molecular weight is 151.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

2-chloro-4-prop-1-ynylpyridine

InChI

InChI=1S/C8H6ClN/c1-2-3-7-4-5-10-8(9)6-7/h4-6H,1H3

InChI Key

ZMBORRSVWKMJLA-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC(=NC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-2-chloropyridine (1.00 g, 5.20 mmol), 1-(trimethylsilyl)-1-propyne (0.846 mL, 5.72 mmol), copper(I) iodide (99 mg, 0.52 mmol), and tetrakis(triphenylphosphine)palladium(0) (90 mg, 0.08 mmol) were taken up in toluene (14 mL) in a microwave vial. Tetra-N-butylammonium fluoride (1M in THF) (6 mL, 6.00 mmol) was added and the reaction vessel was sealed and heated at 100° C. for 20 min in a microwave reactor. After cooling, the mixture was filtered through diatomaceous earth, and then concentrated in vacuo. The product was purified by flash chromatography using a gradient of EtOAc in heptane (0-50%) to give the title compound (530 mg, 67% yield): 1H NMR (500 MHz, DMSO-d6) δ ppm 2.11 (s, 3 H), 7.38 (dd, 1 H), 7.51 (s, 1H), 8.37 (d, 1 H); MS (ES+) m/z 152 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.846 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four
Name
copper(I) iodide
Quantity
99 mg
Type
catalyst
Reaction Step Five
Quantity
90 mg
Type
catalyst
Reaction Step Six
Yield
67%

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